molecular formula C13H12N2O3S B5134892 3-(4-Nitroanilino)-1-thiophen-2-ylpropan-1-one

3-(4-Nitroanilino)-1-thiophen-2-ylpropan-1-one

Cat. No.: B5134892
M. Wt: 276.31 g/mol
InChI Key: FNVVXVGEDXFFSB-UHFFFAOYSA-N
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Description

3-(4-Nitroanilino)-1-thiophen-2-ylpropan-1-one is an organic compound that features a nitroaniline group attached to a thiophene ring through a propanone linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitroanilino)-1-thiophen-2-ylpropan-1-one typically involves the nitration of aniline derivatives followed by coupling with thiophene. One common method includes the nitration of aniline to form 4-nitroaniline, which is then reacted with thiophene-2-carboxaldehyde under acidic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitroanilino)-1-thiophen-2-ylpropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amino derivatives, substituted thiophenes, and other functionalized compounds .

Mechanism of Action

The mechanism of action of 3-(4-Nitroanilino)-1-thiophen-2-ylpropan-1-one involves its interaction with molecular targets through its nitro and thiophene groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules and pathways. The thiophene ring provides stability and enhances the compound’s ability to interact with various targets .

Comparison with Similar Compounds

Properties

IUPAC Name

3-(4-nitroanilino)-1-thiophen-2-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S/c16-12(13-2-1-9-19-13)7-8-14-10-3-5-11(6-4-10)15(17)18/h1-6,9,14H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNVVXVGEDXFFSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)CCNC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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